2-(Morpholinomethyl)-2,3-dihydrobenzimidazo(1,2-b)oxazole
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Overview
Description
Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- is a heterocyclic compound that combines the structural features of oxazole and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core structure but lacks the oxazole ring.
Oxazole: Contains the oxazole ring but does not have the benzimidazole moiety.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a similar fused ring system but different substituents
Uniqueness
Oxazolo[3,2-a]benzimidazole,2,3-dihydro-2-(4-morpholinylmethyl)- is unique due to its specific combination of oxazole and benzimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61532-58-9 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C14H17N3O2/c1-2-4-13-12(3-1)15-14-17(13)10-11(19-14)9-16-5-7-18-8-6-16/h1-4,11H,5-10H2 |
InChI Key |
NSSAFCANJDSBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2CN3C4=CC=CC=C4N=C3O2 |
Origin of Product |
United States |
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